molecular formula C18H20ClN5O5 B13915130 (2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13915130
M. Wt: 421.8 g/mol
InChI Key: RWWMMQDZYUWTCN-LSCFUAHRSA-N
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Description

(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, and is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Purine Base:

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The chlorinated purine base can be reduced to form a dechlorinated derivative.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dechlorinated purine derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used as a probe to study nucleic acid interactions and enzyme mechanisms.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes or nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Aminopterin: Similar to methotrexate but more potent and toxic.

    Methylammonium Lead Halides: Used in solar cells and other electronic applications.

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H20ClN5O5/c1-28-10-4-2-3-9(5-10)6-20-15-12-16(23-18(19)22-15)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h2-5,8,11,13-14,17,25-27H,6-7H2,1H3,(H,20,22,23)/t11-,13-,14-,17-/m1/s1

InChI Key

RWWMMQDZYUWTCN-LSCFUAHRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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